molecular formula C5HClF3N B1273222 3-Chloro-2,5,6-trifluoropyridine CAS No. 2879-42-7

3-Chloro-2,5,6-trifluoropyridine

Cat. No. B1273222
M. Wt: 167.51 g/mol
InChI Key: OROKHXKJSDPRET-UHFFFAOYSA-N
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Patent
US07220863B2

Procedure details

55.5 g of 3-chloro-2,4,5,6-tetrafluoropyridine (Fluorochem) and 20 g of zinc powder were added to 560 ml of 20% aqueous ammonia, and the resulting mixture was stirred at room temperature for 5 hours. The reaction mixture was refluxed while removing water using a Dean-Stark trap, to obtain 46.2 g of the title compound.
Quantity
55.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[N:4][C:5]([F:10])=[C:6]([F:9])[C:7]=1F>[Zn].N>[Cl:1][C:2]1[C:3]([F:11])=[N:4][C:5]([F:10])=[C:6]([F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1F)F)F)F
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
560 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CUSTOM
Type
CUSTOM
Details
while removing water using a Dean-Stark trap

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 46.2 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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